![molecular formula C16H21NO4 B2719385 [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794982-00-5](/img/structure/B2719385.png)
[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C17H23NO4. The molecular weight is 305.374. More detailed structural analysis would require specific spectroscopic data which is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The molecular formula is C17H23NO4 and the molecular weight is 305.374.Wissenschaftliche Forschungsanwendungen
Cyclobutane Synthesis
The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes. Researchers have employed this reaction mechanism to create cyclobutane-containing natural products over the past decade . These cyclobutane motifs play a crucial role as synthetic building blocks and functional groups in medicinal chemistry. For instance, Pfizer’s Xeljanz, a potent medication for rheumatoid arthritis, incorporates a cyclobutane structure to enhance clinical efficacy .
Inhibition of 11β-HSD1
Compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) has demonstrated significant inhibitory activity against 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1). This enzyme is implicated in various metabolic processes, and selective inhibition can be beneficial in drug development. Compound 3h exhibited strong inhibitory effects (IC50 = 0.07 µM) and improved selectivity compared to carbenoxolone .
Terpenoid and Alkaloid Derivatives
Natural products containing cyclobutane motifs have been identified as terpenoids, meroterpenoids, and alkaloids. These secondary metabolites are biosynthesized by diverse organisms, emphasizing the biological importance of cyclobutane. Their intricate structures and diverse bioactivities, including antibacterial, antiviral, and immunosuppressant properties, make them valuable targets for further research .
Drug Design and ADMET Properties
Pharmaceuticals have incorporated cyclobutane motifs to enhance drug properties. For example, Abrocitinib, approved by the FDA in 2023, replaced the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane. This modification increased selectivity towards the JAK1 receptor, demonstrating the potential of cyclobutane-based drug design .
Structural Modulation in Medicinal Chemistry
Cyclobutane motifs serve as versatile building blocks for designing novel drug candidates. Researchers manipulate these structures to improve pharmacokinetics, bioavailability, and safety profiles. Understanding their impact on ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial for drug development .
Biological Evolution and Natural Product Diversity
The prevalence of cyclobutane-containing natural products across various organisms underscores their significance in biological evolution. Investigating their roles in ecological interactions, adaptation, and survival can provide valuable insights into the evolution of complex life forms .
Wirkmechanismus
The mechanism of action of this compound is not explicitly mentioned in the available resources. As a neurotransmitter reuptake inhibitor, it likely interacts with neurotransmitter transporters in the nervous system.
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-14-9-5-2-6-12(14)10-16(19)21-11-15(18)17-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGGINVWSVMFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2719305.png)
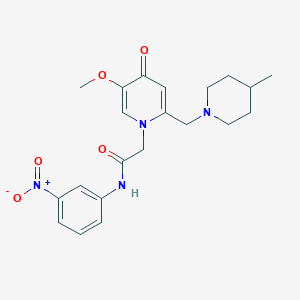
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2719307.png)
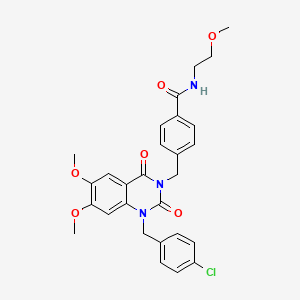
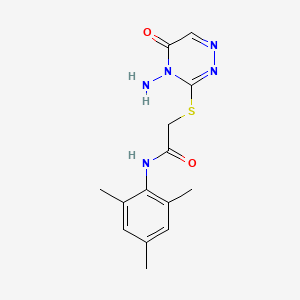

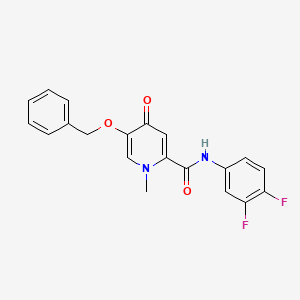
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2719314.png)

![6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2719317.png)
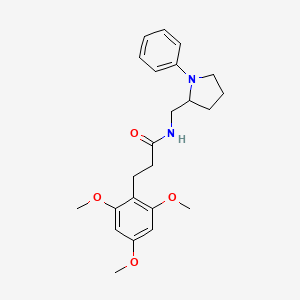

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)